askendoside D askendoside D It is a cardiac glycoside used in treatment of cardiac failure. Glycoside , from Astragalus taschkendicus of the Leguminosae family.
Askendoside D presents a high selectivity for the cardiac Na+/K+-ATPase, with practically no activity on brain or kidney Na+/K+-ATPases, as compared with other cardiac glycosides (unpublished). It is also an interferon inducer with antiviral and anticancer properties.
ASKENDOSIDE D(cas 86408-17-5) is a cardiac glycoside used in treatment of cardiac failure. Glycoside, from Astragalus taschkendicus of the Leguminosae family. Askendoside D presents a high selectivity for the cardiac Na+/K+-ATPase, with practically no activity on brain or kidney Na+/K+-ATPases, as compared with other cardiac glycosides (unpublished). It is also an interferon inducer with antiviral and anticancer properties.
Brand Name: Vulcanchem
CAS No.: 86408-17-5
VCID: VC0000016
InChI: InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1
SMILES: CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C
Molecular Formula: C45H74O16
Molecular Weight: 871.071

askendoside D

CAS No.: 86408-17-5

Cat. No.: VC0000016

Molecular Formula: C45H74O16

Molecular Weight: 871.071

Purity: 99.99 % (TLC, mass spectrometry, NMR)

* For research use only. Not for human or veterinary use.

askendoside D - 86408-17-5

CAS No. 86408-17-5
Molecular Formula C45H74O16
Molecular Weight 871.071
IUPAC Name (2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1
Standard InChI Key BEDCTRKYVPEQRM-HXDGHICLSA-N
SMILES CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C
Appearance Powder

Chemical Structure and Properties

Molecular Information

Askendoside D possesses a complex molecular structure characteristic of triterpene glycosides. The compound has been thoroughly characterized through various analytical methods including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

ParameterValueSource
CAS Number86408-17-5
Molecular FormulaC45H74O16
Molecular Weight871.071 g/mol
IUPAC Name(2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-Hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol

It should be noted that there are some discrepancies in the literature regarding the molecular formula and weight of askendoside D. While most sources report C45H74O16 with a molecular weight of approximately 871 g/mol , some chemical databases list it as C45H74O17 with a molecular weight of 887.06 g/mol . This variation may be due to different methods of structural elucidation or potential hydration states of the molecule.

Physical and Chemical Properties

The physical and chemical properties of askendoside D have been determined through both experimental measurements and predictive calculations.

PropertyValueCondition/Method
Melting Point235-236 °CIn methanol (67-56-1)
Density1.43±0.1 g/cm³Predicted value
pKa12.99±0.70Predicted value
Purity (commercial)99.99%Determined by TLC, mass spectrometry, NMR

These properties are consistent with those expected for a complex triterpene glycoside and provide valuable information for researchers working with this compound .

Structural Characteristics

Askendoside D belongs to the cycloartane-type triterpene glycosides, a class of compounds characterized by a tetracyclic triterpene skeleton with various sugar moieties attached. Structurally, it has been identified as (20R,24S)-3-O-[α-arabinopyranosyl-(1→2)-β-xylopyranosyl]-6-O-β-xylopyranosyl-3β,6α,16β,25-tetrahydroxy-20,24-epoxycycloartane .

The structural elucidation was accomplished through comprehensive spectroscopic analysis including ESI-MS, which revealed characteristic [M+H]⁺ peak at m/z 887, [M+NH4]⁺ peak at m/z 904, and [M−H]⁻ peak at m/z 885 . High-resolution FABMS further confirmed these findings with an [M+H]⁺ peak at m/z 887.4993 (calculated for C45H75O17: 887.5004) .

The glycosidic portion consists of three sugar units: two xylose units and one arabinose unit, with specific linkages determining the biological activity of the compound . The sugar arrangement plays a crucial role in the compound's interaction with biological targets, particularly in its selective binding to cardiac Na+/K+-ATPase.

Natural Sources and Isolation

Askendoside D has been primarily isolated from plants belonging to the Astragalus genus of the Leguminosae (Fabaceae) family. Specifically, it has been identified in:

  • Astragalus taschkendicus

  • Astragalus elongatus

The compound is typically isolated from the root tissues of these plants through various extraction and purification techniques. The isolation process generally involves extraction with appropriate solvents, followed by chromatographic separation and spectroscopic identification.

Astragalus species have a long history of use in traditional medicine, particularly in Chinese traditional medicine, where they are valued for their immunomodulatory, cardioprotective, and adaptogenic properties. The isolation of compounds like askendoside D has provided scientific rationale for some of these traditional uses.

Biological Activities

Cardiovascular Effects

Askendoside D is primarily known as a cardiac glycoside used in the treatment of cardiac failure. Its most notable characteristic is its high selectivity for cardiac Na+/K+-ATPase, with minimal activity on brain or kidney Na+/K+-ATPases, distinguishing it from other cardiac glycosides. This selective targeting makes it potentially valuable in developing cardiac medications with reduced side effects compared to conventional cardiac glycosides like digoxin.

The mechanism of action involves inhibition of the Na+/K+-ATPase pump, leading to increased intracellular sodium and subsequently increased intracellular calcium through the Na+/Ca2+ exchanger. The elevated calcium levels enhance cardiac contractility (positive inotropic effect), making it useful in conditions where cardiac output is compromised.

Antiviral and Anticancer Properties

In addition to its cardiovascular effects, askendoside D has been identified as an interferon inducer with significant antiviral and anticancer properties. Interferons are cytokines that play critical roles in the immune response against viral infections and can also have antiproliferative effects on cancer cells.

The ability of askendoside D to induce interferon production may explain both its antiviral and anticancer activities, though the precise mechanisms require further investigation. This dual action makes askendoside D a compound of interest for developing multi-target therapeutic agents.

Research Findings and Spectroscopic Data

Research on askendoside D has primarily focused on its isolation, structural elucidation, and preliminary biological activity assessments. Spectroscopic data have been crucial in establishing its structure and purity.

NMR spectroscopic data attributed to the aglycone moiety, especially for the side chain representing a chiral center at C-24, have been thoroughly documented in scientific literature . These structural details are critical for understanding structure-activity relationships and for the potential development of synthetic derivatives with enhanced therapeutic properties.

In studies of cycloartane-type triterpene glycosides from Astragalus elongatus, askendoside D was identified alongside other related compounds like elongatoside and askendoside G . The comparative analysis of these compounds has provided insights into their structural similarities and differences, potentially correlating with variations in biological activities.

CompoundMolecular FormulaSourceReference
Askendoside DC45H74O16Astragalus elongatus
ElongatosideC40H66O13Astragalus elongatus
Askendoside GC46H76O17Astragalus elongatus

Askendoside D shows optical activity with [α]31D +19.0° (c 0.1 MeOH), which is characteristic of its specific stereochemistry and crucial for its biological recognition .

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